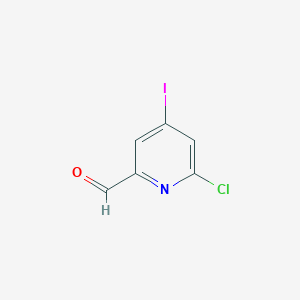
6-Chloro-4-iodopicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-iodopicolinaldehyde is a chemical compound with the molecular formula C6H3ClINO and a molecular weight of 267.45 g/mol It is a derivative of picolinaldehyde, where the 6th position of the pyridine ring is substituted with a chlorine atom and the 4th position with an iodine atom
Méthodes De Préparation
The synthesis of 6-Chloro-4-iodopicolinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of picolinaldehyde derivatives. For instance, starting with 6-chloropicolinaldehyde, an iodination reaction can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the 4th position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-Chloro-4-iodopicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and iodine atoms can participate in nucleophilic substitution reactions. For example, the chlorine atom can be substituted with a nucleophile like an amine or thiol under appropriate conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Applications De Recherche Scientifique
6-Chloro-4-iodopicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-iodopicolinaldehyde depends on its chemical structure and the specific reactions it undergoes. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The chlorine and iodine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
6-Chloro-4-iodopicolinaldehyde can be compared with other halogenated picolinaldehyde derivatives, such as:
6-Chloropicolinaldehyde: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodopicolinaldehyde: Lacks the chlorine atom, which may affect its reactivity and the types of reactions it can undergo.
6-Bromo-4-iodopicolinaldehyde: Substitutes chlorine with bromine, potentially altering its chemical properties and reactivity
Propriétés
Formule moléculaire |
C6H3ClINO |
|---|---|
Poids moléculaire |
267.45 g/mol |
Nom IUPAC |
6-chloro-4-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClINO/c7-6-2-4(8)1-5(3-10)9-6/h1-3H |
Clé InChI |
LBDZKHZMXWODCW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


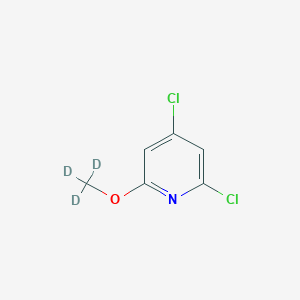
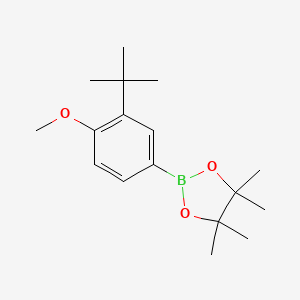
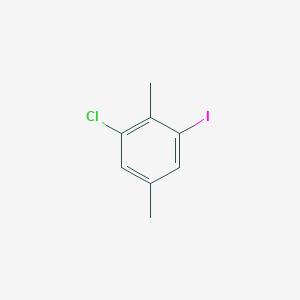
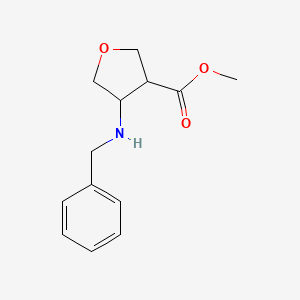


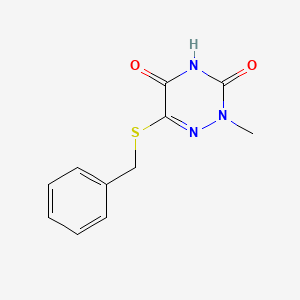
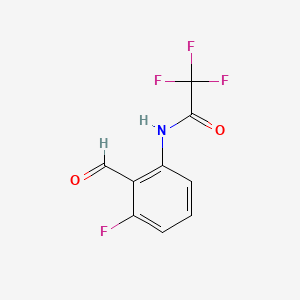
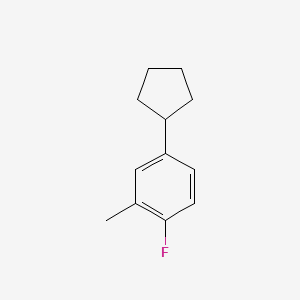
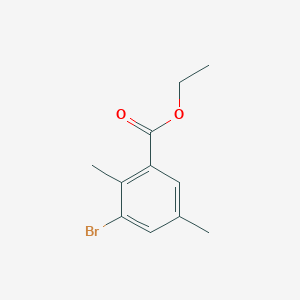
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)
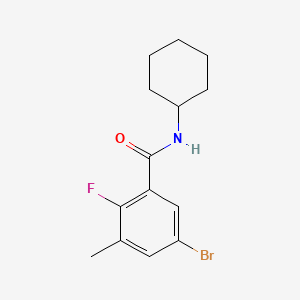
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
